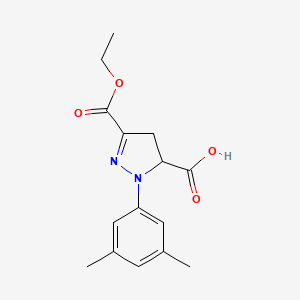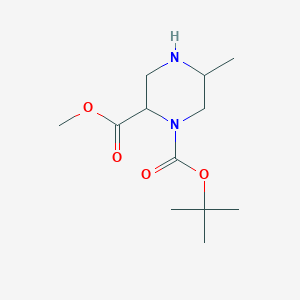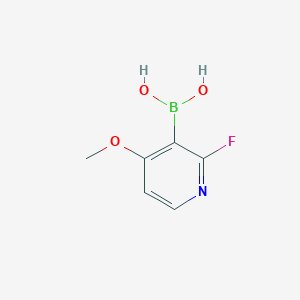![molecular formula C11H17N B6343180 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-47-5](/img/structure/B6343180.png)
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole (2E1HCHP) is a cyclic organic compound belonging to the class of heterocycles. It is an important intermediate used in the synthesis of a variety of organic compounds. 2E1HCHP has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers. In recent years, it has also been studied for its potential use in medical research.
Applications De Recherche Scientifique
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has been studied for its potential use in medical research. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as being an inhibitor of certain enzymes. It has also been studied for its potential use in the treatment of certain diseases, such as diabetes and cancer. Additionally, it has been studied for its potential use in the development of new drugs and therapies.
Mécanisme D'action
The exact mechanism of action of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is not yet fully understood. However, it is believed that it is able to interact with certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-tumor properties, as well as being an inhibitor of certain enzymes. Additionally, it has been shown to possess antioxidant and anti-apoptotic properties. It has also been studied for its potential use in the treatment of certain diseases, such as diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is an important intermediate used in the synthesis of a variety of organic compounds, and it has been studied for its potential use in medical research. One of the advantages of using 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole in laboratory experiments, such as its relatively high cost and the fact that it is not water-soluble.
Orientations Futures
The potential applications of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole in medical research are vast, and there are many possible future directions for research. Some of these include the development of new drugs and therapies based on 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, further research into the biochemical and physiological effects of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, and the investigation of its potential use in the treatment of various diseases. Additionally, further research into the synthesis of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole may lead to more efficient and cost-effective methods of production.
Méthodes De Synthèse
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is synthesized through the reaction of cycloheptanone and ethyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is heated to a temperature of around 100°C. To ensure a high yield of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, the reaction should be carried out under carefully controlled conditions.
Propriétés
IUPAC Name |
2-ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-10-8-9-6-4-3-5-7-11(9)12-10/h8,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNAUCNPMIKKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)






